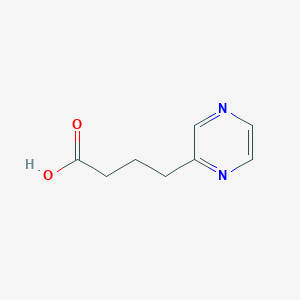

4-(Pyrazin-2-yl)butanoic acid

Description

4-(Pyrazin-2-yl)butanoic acid is a butanoic acid derivative substituted at the fourth carbon with a pyrazin-2-yl group. Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, imparts distinct electronic and steric properties to the compound. For instance, phenoxy-substituted butanoic acids like 2,4-DB and MCPB are well-documented synthetic auxin herbicides , while pyridine- or phenyl-substituted analogs (e.g., 4-(Pyridin-4-yl)butanoic acid) highlight the role of aromatic substituents in modulating biological activity and physicochemical behavior .

Propriétés

IUPAC Name |

4-pyrazin-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)3-1-2-7-6-9-4-5-10-7/h4-6H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBFTJPMOATYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)butanoic acid typically involves the reaction of pyrazine with butanoic acid derivatives. One common method is the condensation of pyrazine-2-carboxylic acid with butanoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 4-(Pyrazin-2-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(Pyrazin-2-yl)butanoic acid .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Pyrazin-2-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The pyrazine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid, are used.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

4-(Pyrazin-2-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-(Pyrazin-2-yl)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of 4-(Pyrazin-2-yl)butanoic acid include:

4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB): A phenoxy-substituted auxin herbicide with herbicidal activity mediated by its chlorine and methyl groups .

4-(4-Hydroxyphenyl)butanoic acid: A phenolic derivative synthesized via demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, highlighting substituent-dependent reactivity .

4-(1,3-Dioxolan-2-yl)butanoic acid: A dioxolane-substituted variant with applications in protecting-group chemistry .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 4-(Pyrazin-2-yl)butanoic acid* | C₈H₉N₂O₂ | 165.17 | N/A | N/A | N/A |

| 4-(4-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | 243.10 | 67 | 176 (3 mmHg) | 1.463 |

| 4-(Pyridin-4-yl)butanoic acid | C₉H₁₁NO₂ | 165.19 | N/A | N/A | N/A |

| MCPB | C₁₁H₁₃ClO₃ | 228.67 | N/A | N/A | N/A |

| 4-(1,3-Dioxolan-2-yl)butanoic acid | C₇H₁₂O₄ | 160.17 | N/A | N/A | N/A |

*Theoretical values inferred from structural analogs. Data for bromophenyl and dioxolane derivatives sourced from experimental measurements .

Activité Biologique

4-(Pyrazin-2-yl)butanoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

4-(Pyrazin-2-yl)butanoic acid, with the molecular formula , consists of a butanoic acid chain substituted with a pyrazine ring. This unique structure contributes to its reactivity and biological activity, making it a valuable scaffold for medicinal chemistry applications.

Biological Activities

Research indicates that 4-(Pyrazin-2-yl)butanoic acid exhibits significant antimicrobial and anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, leading to various therapeutic effects. Below are the primary biological activities reported:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, potentially through mechanisms that disrupt cellular processes or inhibit growth factors.

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Comparative Analysis with Similar Compounds

The chemical structure of 4-(Pyrazin-2-yl)butanoic acid allows for comparison with other related compounds. The following table summarizes some similar compounds and their unique features:

| Compound Name | Unique Features |

|---|---|

| 4-(Pyridin-2-yl)butanoic acid | Contains a pyridine ring; different electronic properties |

| 4-(Pyrimidin-2-yl)butanoic acid | Features a pyrimidine ring; affects reactivity |

| 4-(Pyridazin-2-yl)butanoic acid | Contains a pyridazine ring; alters interaction profiles |

The distinct electronic and steric properties imparted by the pyrazine ring in 4-(Pyrazin-2-yl)butanoic acid enhance its potential as a therapeutic agent compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazine derivatives, providing context for understanding the potential applications of 4-(Pyrazin-2-yl)butanoic acid:

Future Directions

Given the promising biological activities associated with 4-(Pyrazin-2-yl)butanoic acid, future research should focus on:

- Mechanistic Studies : Detailed investigations into the compound's mechanism of action will enhance understanding of its therapeutic potential.

- In Vivo Studies : Animal models could provide insights into the efficacy and safety profile of this compound.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure may yield derivatives with improved potency or selectivity.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(Pyrazin-2-yl)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling pyrazine derivatives with butanoic acid precursors. For example, nucleophilic substitution or palladium-catalyzed cross-coupling can attach the pyrazine ring to the butanoic acid backbone. Reaction parameters like temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yield. Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. Which spectroscopic techniques are optimal for characterizing 4-(Pyrazin-2-yl)butanoic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazine ring (e.g., δ 8.5–9.0 ppm for pyrazine protons) and carboxylate proton (δ 12–13 ppm).

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazine ring vibrations (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (m/z ≈ 195.07 for C₉H₁₀N₂O₂).

- X-ray Crystallography : Resolve stereoelectronic effects in solid-state structures, as demonstrated for analogous thiazolidinone derivatives .

Q. How can aqueous solubility be improved for biological assays?

- Methodological Answer : Solubility enhancement strategies include:

- Salt Formation : React with sodium bicarbonate to generate the sodium carboxylate salt.

- Co-solvents : Use DMSO/water mixtures (<10% DMSO to avoid cytotoxicity).

- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) for passive membrane permeability .

Advanced Research Questions

Q. How to address discrepancies in reported biological activity data for 4-(Pyrazin-2-yl)butanoic acid derivatives?

- Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude confounding impurities.

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Orthogonal Assays : Validate neuroprotective or enzyme-inhibitory activity via complementary methods (e.g., SPR vs. fluorescence polarization) .

Q. What computational approaches predict the binding mode of 4-(Pyrazin-2-yl)butanoic acid to protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., GABA transporters or kinases).

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., 100 ns trajectories) to assess binding entropy.

- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups on pyrazine) to optimize potency .

Q. How to design SAR studies for derivatives targeting enzyme inhibition?

- Methodological Answer :

- Core Modifications : Replace pyrazine with pyridine or triazole to probe electronic effects.

- Side-Chain Variations : Introduce alkyl/aryl groups at the butanoic acid β-position to alter steric bulk.

- Enzymatic Assays : Measure IC₅₀ against target enzymes (e.g., GH3.15 acyl-amido synthetase) using radiometric or fluorogenic substrates .

Q. What strategies resolve crystallographic disorder in 4-(Pyrazin-2-yl)butanoic acid co-crystals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.